molecular formula C9H6F4O2 B136006 3-Fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 195447-79-1

3-Fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No. B136006
M. Wt: 222.14 g/mol
InChI Key: LQIBHDUPSIQRPV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a compound that is part of a broader class of fluoroorganic chemicals, which are of significant interest in pharmaceutical and biologically active compound synthesis due to their enhanced lipophilicity, bioavailability, and rapid uptake by organisms due to the presence of fluorine atoms .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been achieved through various methods. For instance, trifluoromethylated arylpropanoic acids have been synthesized using one-pot reactions involving Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with 2-(trifluoromethyl)acrylic acid under superacidic conditions . Additionally, the synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and α-trifluoromethyl alkenes involves a photocatalytic defluorinative coupling that cleaves the C-F bond in the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of fluoroorganic compounds, including those with trifluoromethyl groups, is characterized by the presence of fluorine atoms, which significantly influence the chemical properties of these molecules. The structure-energy calculations of reaction intermediates using ab initio theoretical methods have been utilized to rationalize the outcomes of synthetic reactions involving these compounds .

Chemical Reactions Analysis

Fluorinated compounds, such as 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, participate in various chemical reactions. The presence of fluorine atoms can affect the reactivity and selectivity of these molecules. For example, the fluoro-trifluoromethylation of arylacetylenes produces (Z)-α-fluoro-β-CF3 styrenes, demonstrating the potential of Cu(III)-CF3 complexes in organic synthesis . Furthermore, the dual C-F bond cleavage in a trifluoromethyl group during the synthesis of 5-fluoro-dihydroindolizines showcases the unique reactivity patterns of these fluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid and related compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size contribute to the stability and unique reactivity of these molecules. The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent and the analysis of its esters with substituted-phenyl alcohols by 19F NMR spectroscopy highlight the distinct properties that fluorine imparts to these compounds . Additionally, the preparation of 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene through a Grignard reaction followed by hydrolysis and reduction steps indicates the versatility of synthetic approaches to obtain fluorinated phenylacetic acids .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

3-Fluoro-5-(trifluoromethyl)phenylacetic acid plays a significant role in the synthesis of various organic compounds. For instance, it is utilized in the syn-fluoro- and -oxy-trifluoromethylation of arylacetylenes, which enables the production of functionally diverse Z-alkenes (Zhang, Wan, & Bie, 2017). Additionally, this compound is used in fluorination processes, such as in the divergent strategy for fluorination of phenylacetic acid derivatives (Madani et al., 2022).

Chiral Derivatizing Agent

2-fluoro-2 phenylacetic acid, a related compound, has been synthesized from phenylglycine and used as a chiral derivatizing agent. This application is crucial for measuring the enantiomeric excess of secondary alcohols and primary amines through 19F NMR spectroscopy (Hamman, Béguin, & Arnaud, 1991).

Synthesis of Functionalized Oligomers

In the field of polymer chemistry, 3-fluoro-5-(trifluoromethyl)phenylacetic acid has been used for the synthesis of novel compounds like metallo-porphyrazines. These compounds exhibit solubility in common organic solvents, indicating their potential for various applications in materials science (Gonca, 2013).

Fluoromethylation in Organic Synthesis

This compound also finds its application in organocatalyzed trifluoromethylation processes. An example is the trifluoromethylation of ketones and sulfonyl fluorides by fluoroform under a superbase system (Okusu et al., 2015). Such reactions are significant for the creation of biologically relevant trifluoromethylated compounds.

Photoredox Catalysis

Moreover, this compound is involved in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. This methodology is pivotal in the synthesis of organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIBHDUPSIQRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374670
Record name 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)phenylacetic acid

CAS RN

195447-79-1
Record name 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195447-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Schubert, E Oboh, H Peek, E Philo… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound was synthesized according to General procedure D2 from 3-fluoro-5-trifluoromethyl-phenylacetic acid (5be, 192 mg, 57%). H NMR (400 MHz, DMSO-d 6 ) δ 3.50–…
Number of citations: 2 pubs.acs.org

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